REACTION_CXSMILES
|
O([C:8]1[CH:9]=[C:10]2[C:15](=[O:16])[N:14]([CH3:17])[C:12](=[O:13])[C:11]2=[CH:18][CH:19]=1)C1C=CC=CC=1.C1(=O)OC(=O)C2=CC=CC=C12>>[CH3:17][N:14]1[C:12](=[O:13])[C:11]2=[CH:18][CH:19]=[CH:8][CH:9]=[C:10]2[C:15]1=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C2C(C(=O)N(C2=O)C)=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above results
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |